N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential pharmacological properties, particularly in the field of neuroprotection and neurotoxicity mitigation. It has been studied for its effects on various neurological pathways and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with thiazole-2-carbonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine or thiazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating neurotransmitter systems and its neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced. Additionally, the compound exhibits antioxidant properties, protecting neurons from oxidative stress and damage .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A related compound with similar pharmacological properties, particularly in dopamine receptor modulation.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide stands out due to its dual functionality, combining the properties of both piperazine and thiazole derivatives. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for therapeutic applications.
Properties
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-19-10-6-5-9-18(19)25-11-13-26(14-12-25)21(28)17-15-30-22(23-17)24-20(27)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZYHQBSYABMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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